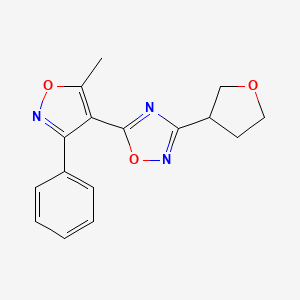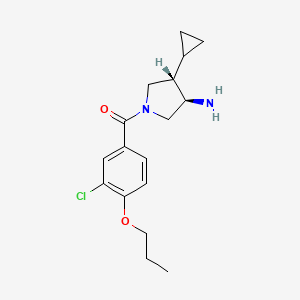
2-(3-硝基苯甲基)-1,2,3,4-四氢异喹啉
描述
Synthesis Analysis
- Synthesis of Tetrahydroisoquinoline Derivatives : Various methods have been reported for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives. For instance, the synthesis of nitro-1,2,3,4-tetrahydroisoquinolines involved the reaction of nitro-1,2,3,4-tetrahydroisoquinoline with 6-chloropurine riboside (Zhengxiang Zhu et al., 2003). Other synthesis methods involve Pschorr reactions and treatment with sulfonyl chloride (T. Kametani et al., 1971), (Klaus Weber et al., 2000).
Molecular Structure Analysis
- Crystal Structure : The crystal structures of isoquinoline derivatives, including those with nitrobenzoic acids, have been studied, revealing details about hydrogen bonding and molecular interactions (Kazuma Gotoh et al., 2015).
Chemical Reactions and Properties
- Reactivity and Formation of Other Compounds : 1,2,3,4-tetrahydroisoquinolines can undergo various chemical reactions, forming different compounds like quinazolinones, benzimidazoles, and dihydroisoquinolines. These transformations involve processes like annulation, redox condensation, and rearrangement reactions (D. Ly et al., 2021), (T. Nguyen et al., 2016), (K. Sakane et al., 1974).
Physical Properties Analysis
- Spectroscopic and Thermal Properties : Studies have analyzed the spectroscopic, electrochemical, and thermal properties of isoquinoline derivatives. These studies provide insights into the molecular characteristics and stability of these compounds (Lan‐Qin Chai et al., 2017).
Chemical Properties Analysis
- Bioreducible Substrates : Some tetrahydroisoquinolines, including nitro-substituted derivatives, have been evaluated as bioreducible substrates for certain enzymes. This sheds light on their potential biochemical interactions and applications (P. Burke et al., 2011).
科学研究应用
在药物化学中的合成和评估
- 2-(3-硝基苯甲基)-1,2,3,4-四氢异喹啉及其衍生物在合成各种药物化合物中发挥着重要作用。例如,已经合成了构象受限的硝基苄基巯基嘌呤核苷类似物的新的区域异构体,这些异构体旨在探测其结合构象。这些化合物被用作 es 转运蛋白配体,并使用流式细胞术进行评估,结果显示出它们与 es 转运蛋白的结合能力有很大差异 (Zhu, Furr, & Buolamwini, 2003)。
催化和还原环化
- 研究探索了 2-(3-硝基苯甲基)-1,2,3,4-四氢异喹啉在催化过程中的应用,特别是在某些 β-酮酯衍生物的还原和还原胺化反应中。这导致了各种四氢喹啉和喹啉产物的形成,证明了该化合物在复杂化学转化中的效用 (Bunce, Nago, & Sonobe, 2007)。
有机合成中的探索
- 该化合物已被用于有机合成,特别是在形成不同的杂环化合物中。研究表明其在生产各种衍生物方面是有效的,这进一步证明了其在合成有机化学中的多功能性和重要性 (Weber, Kuklinski, & Gmeiner, 2000)。
药物的开发
- 2-(3-硝基苯甲基)-1,2,3,4-四氢异喹啉衍生物的合成促进了药物的开发。该领域的研究所导致了具有潜在治疗应用的新化合物的产生,进一步展示了该化合物在药物化学中的相关性 (Abramovitch, Chinnasamy, Evertz, & Huttner, 1989)。
属性
IUPAC Name |
2-[(3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-3-4-13(10-16)11-17-9-8-14-5-1-2-6-15(14)12-17/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNCUIXIUYYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)


![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5626148.png)
![N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5626152.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5626164.png)


![N-[3-(2,5-dimethylphenoxy)propyl]-N-methylpyrimidin-4-amine](/img/structure/B5626184.png)
![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5626186.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-(1H-pyrazol-4-yl)butanamide](/img/structure/B5626187.png)
![1-methyl-3-phenyl-8-(9H-purin-6-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626205.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5626220.png)
![3-{5-[1-(ethoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5626232.png)